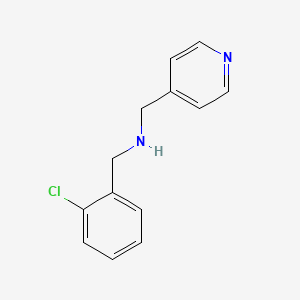

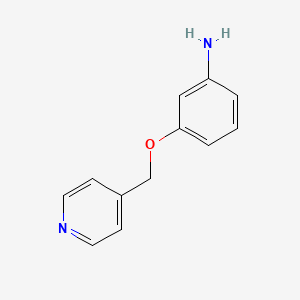

4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile" is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential biological activities. The related literature suggests that compounds with similar structures have been synthesized and evaluated for various biological activities, including dopaminergic activity and antitumor properties.

Synthesis Analysis

The synthesis of related benzazepine compounds involves multiple steps, starting from simple precursors such as chloro-nitrobenzoic acid or amino alcohols. For instance, the synthesis of 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, a key intermediate in the production of tolvaptan, is achieved through reduction, esterification, sulfonylation, N-alkylation, and Dieckmann condensation, followed by decarboxylation and desulfonation . Similarly, 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines are prepared by cyclization of amino alcohols followed by demethylation . These methods indicate the complexity and multi-step nature of synthesizing benzazepine derivatives.

Molecular Structure Analysis

The molecular structure of benzazepine derivatives is characterized by a heterocyclic framework that can be modified at various positions to alter the compound's properties. For example, the presence of a chloro group and other substituents can significantly affect the molecule's reactivity and biological activity . The structure of these compounds is often confirmed using spectroscopic methods and, in some cases, X-ray diffraction analysis .

Chemical Reactions Analysis

Benzazepine derivatives undergo various chemical reactions, including cyclization and substitution reactions. Nitrile ylides, for instance, can cyclize to form 3H-2-benzazepines through an electrocyclic aromatic substitution mechanism . The reactivity of benzoxazepinones in acidic or basic media has also been described, indicating the potential for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzazepine derivatives are influenced by their molecular structure. The lipophilicity of these compounds, for example, is a key factor in their central dopaminergic activity, as more lipophilic compounds tend to have better activity . The presence of specific substituents can also enhance the biological activity of these molecules, as seen in the antitumor activity of certain benzo[f]dithiazepin derivatives .

Aplicaciones Científicas De Investigación

Synthesis and Spectral Characterization

This compound is involved in the synthesis and spectral characterization of various derivatives. For example, Mahmoud et al. (2012) describe the preparation of phthalazin-1(2H)one and 5H-2,3-benzodiazepine-1,4-dione derivatives, including those similar to the target compound, through reactions with different electrophilic reagents (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012).

Utility in Heterocyclic System Construction

Ibrahim et al. (2022) utilized similar compounds as synthetic intermediates for constructing a variety of heterocyclic systems linked to furo[3,2-g]chromene, showing the versatility of these compounds in generating novel chemical structures (Ibrahim, Al-Harbi, Allehyani, Alqurashi, & Alqarni, 2022).

Antibacterial Activity

Kadian, Maste, & Bhat (2012) synthesized benzoxazine analogues, including compounds structurally related to the target compound, and evaluated their antibacterial activity against various strains. This indicates the potential application of such compounds in developing antibacterial agents (Kadian, Maste, & Bhat, 2012).

Conversion into Other Heterocycles

Michaelidou & Koutentis (2009) investigated the conversion of related benzonitriles into different heterocycles, showcasing the chemical versatility and potential for generating various biologically active compounds (Michaelidou & Koutentis, 2009).

Synthesis of Novel Benzoxepine-Triazole Hybrids

Kuntala et al. (2015) synthesized novel benzoxepine-1,2,3-triazole hybrids, demonstrating the compound's utility in creating structures with potential antibacterial and anticancer properties (Kuntala, Telu, Banothu, Nallapati, Anireddy, & Pal, 2015).

Synthesis of Squalene Synthase Inhibitors

Miki et al. (2002) explored the synthesis of benzoxazepin-3-ylideneacetic acid derivatives, including compounds structurally related to the target compound, for the inhibition of squalene synthase, important in cholesterol biosynthesis (Miki, Kori, Tozawa, Nakamura, Sugiyama, & Yukimasa, 2002).

Propiedades

IUPAC Name |

4-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-13-3-6-15-12(7-13)9-19(16(20)10-21-15)14-4-1-11(8-18)2-5-14/h1-7H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWNBTZFWBRDLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-cyanothiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2506503.png)

![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone](/img/structure/B2506511.png)

![3-(3-Chloro-4-methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506512.png)

![3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2506514.png)

![2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2506516.png)